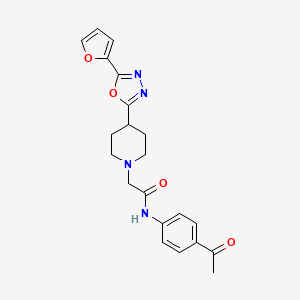

![molecular formula C20H20N8O B2611412 6-(吡啶-4-基)-2-[(1-{[1,2,4]三唑并[4,3-b]哒嗪-6-基}哌啶-4-基)甲基]-2,3-二氢哒嗪-3-酮 CAS No. 2097869-27-5](/img/structure/B2611412.png)

6-(吡啶-4-基)-2-[(1-{[1,2,4]三唑并[4,3-b]哒嗪-6-基}哌啶-4-基)甲基]-2,3-二氢哒嗪-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “6-(Pyridin-4-yl)-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one” is a complex organic molecule that falls under the category of heterocyclic compounds . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This triazole nucleus is present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of similar compounds involves the use of hydrazonoyl halides as reagents for the synthesis of heterocyclic compounds . In one approach, hydrazonoyl halides react with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another work synthesized similar derivatives and screened their cytotoxic potential against lung carcinoma (H157) and vero cell lines .Molecular Structure Analysis

The molecular structure of this compound is complex, with a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its intricate structure. The compound’s reactivity would be influenced by the presence of the triazole and thiadiazine moieties, as well as the pyridinyl and piperidinyl groups .科学研究应用

抗组胺和抗炎活性

已探索与“6-(吡啶-4-基)-2-[(1-{[1,2,4]三唑并[4,3-b]哒嗪-6-基}哌啶-4-基)甲基]-2,3-二氢哒嗪-3-酮”结构相关的化合物,以了解其潜在的抗组胺和抗炎活性。例如,Gyoten 等人 (2003) 的一项研究报告了嗜酸性粒细胞浸润抑制剂的合成,该抑制剂还具有抗组胺活性。这些化合物在抑制嗜酸性粒细胞浸润(过敏反应中的一个基本过程)方面显示出希望,表明它们在治疗特应性皮炎和过敏性鼻炎等疾病中具有潜在应用 (Gyoten 等人,2003)。

抗糖尿病特性

另一个研究应用领域是抗糖尿病药物的开发。Bindu 等人 (2019) 合成并评估了一系列三唑-哒嗪-6-基取代哌嗪的二肽基肽酶-4 (DPP-4) 抑制潜力,旨在将其开发为抗糖尿病药物。该研究突出了这些化合物的促胰岛素活性及其作为糖尿病管理治疗剂的潜力 (Bindu 等人,2019)。

分子对接和体外筛选

科学探索还扩展到分子对接和体外筛选,以寻找潜在的治疗应用。Flefel 等人 (2018) 的一项研究制备了包括三唑并吡啶在内的新型吡啶和稠合吡啶衍生物,用于针对 GlcN-6-P 合成酶的分子对接筛选,显示出中等至良好的结合能。对这些化合物进行了抗菌和抗氧化活性评估,证明了此类化学结构广泛的研究应用 (Flefel 等人,2018)。

前列腺癌中雄激素受体下调

在肿瘤学中,Bradbury 等人 (2013) 描述了小分子雄激素受体下调剂 AZD3514 的发现,该受体下调剂已进行临床试验,用于治疗晚期前列腺癌。这项研究表明相关化合物在靶向雄激素受体进行癌症治疗中具有潜在应用 (Bradbury 等人,2013)。

作用机制

The compound also contains a triazolopyridazine ring, which is a type of azole. Azoles are a class of five-membered heterocyclic compounds that contain at least one nitrogen atom and other non-carbon atoms. They are known to have a wide range of biological activities and are used in various fields of medicinal chemistry .

属性

IUPAC Name |

6-pyridin-4-yl-2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N8O/c29-20-4-1-17(16-5-9-21-10-6-16)24-27(20)13-15-7-11-26(12-8-15)19-3-2-18-23-22-14-28(18)25-19/h1-6,9-10,14-15H,7-8,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHCOLMNENAYXFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C4=NN5C=NN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride](/img/structure/B2611329.png)

![9-chloro-5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2611337.png)

![1-{3-[(Thiophen-2-yl)methyl]azetidin-1-yl}prop-2-en-1-one](/img/structure/B2611338.png)

![4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride](/img/structure/B2611339.png)

![N-[2-(2-Chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]but-2-ynamide](/img/structure/B2611340.png)

![5-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2611342.png)

![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-(3-Chloro-2-{[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}phenoxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B2611347.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2611348.png)

![2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2611350.png)

![8-(4-fluorophenyl)-2-(3-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2611351.png)